molecular formula C17H16ClNO4 B13635904 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Cat. No.: B13635904
M. Wt: 333.8 g/mol
InChI Key: DHXHWTXUFRFSIW-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a benzyloxycarbonyl-protected amino group and a chlorophenyl group attached to the propanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone: The protected amino group is then reacted with a suitable precursor to form the propanoic acid backbone.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, revealing the free amino group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce free amines.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be removed under certain conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorophenyl group may also interact with specific receptors or enzymes, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the chlorine atom on the phenyl ring.

    3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of chlorine.

    3-(((Benzyloxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H16ClNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)

InChI Key

DHXHWTXUFRFSIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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